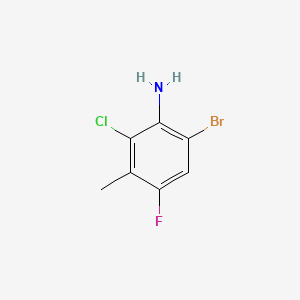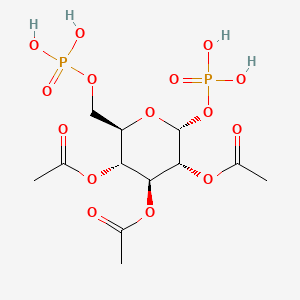
alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate: is a derivative of glucose, a simple sugar that plays a crucial role in energy metabolism. This compound is characterized by the presence of two phosphate groups and four acetate groups, making it a highly phosphorylated and acetylated molecule. It is used in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate typically involves the phosphorylation of glucose followed by acetylation. The process can be summarized as follows:
Phosphorylation: Glucose is first phosphorylated at the 1 and 6 positions using phosphoric acid or a phosphorylating agent such as phosphorus oxychloride (POCl3) under acidic conditions.
Acetylation: The phosphorylated glucose is then acetylated at the 2, 3, and 4 positions using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the phosphate groups, converting them to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the acetate groups.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.
- Serves as a model compound for studying phosphorylation and acetylation reactions.
Biology:
- Investigated for its role in cellular metabolism and energy production.
- Used in studies of enzyme kinetics and substrate specificity.
Medicine:
- Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its role in metabolic disorders and potential therapeutic applications.
Industry:
- Utilized in the production of biodegradable polymers and materials.
- Employed in the formulation of specialty chemicals and additives.
Mechanism of Action
The mechanism by which alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate exerts its effects involves its interaction with various enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in phosphorylation and acetylation reactions, influencing cellular processes such as energy production and signal transduction. Its molecular targets include kinases and phosphatases, which regulate the addition and removal of phosphate groups, respectively.
Comparison with Similar Compounds
Alpha-D-Glucose 1,6-bisphosphate: Lacks the acetyl groups present in alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate.
Alpha-D-Glucose 1-phosphate: Contains only one phosphate group and no acetyl groups.
Alpha-D-Glucose 6-phosphate: Phosphorylated only at the 6 position and lacks acetyl groups.
Uniqueness: this compound is unique due to its multiple phosphorylation and acetylation, which confer distinct chemical properties and reactivity. This makes it particularly valuable in biochemical research and industrial applications where specific functionalization is required.
Properties
Molecular Formula |
C12H20O15P2 |
|---|---|
Molecular Weight |
466.23 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phosphonooxy-2-(phosphonooxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C12H20O15P2/c1-5(13)23-9-8(4-22-28(16,17)18)26-12(27-29(19,20)21)11(25-7(3)15)10(9)24-6(2)14/h8-12H,4H2,1-3H3,(H2,16,17,18)(H2,19,20,21)/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
FLOLBCKWSCGXAW-RMPHRYRLSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OP(=O)(O)O)COP(=O)(O)O |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OP(=O)(O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
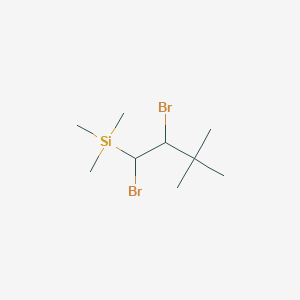
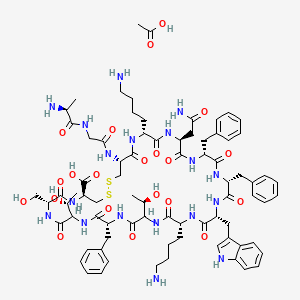

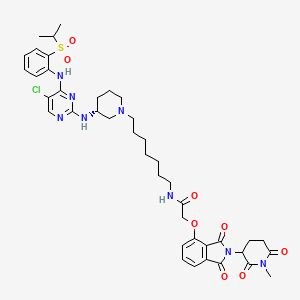

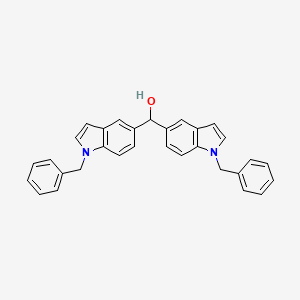

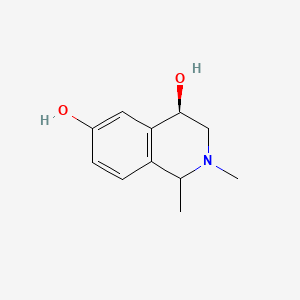
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
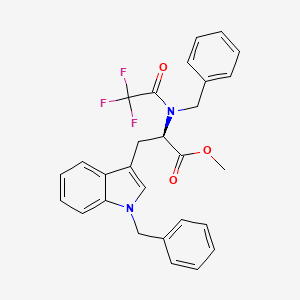
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
